molecular formula C14H12ClN3O2 B185492 4-[(3-Chlorophenyl)carbamoylamino]benzamide CAS No. 302549-68-4

4-[(3-Chlorophenyl)carbamoylamino]benzamide

Cat. No. B185492
M. Wt: 289.71 g/mol
InChI Key: YOOYBCAMHOPOAE-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)carbamoylamino]benzamide, also known as AC-42, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is not fully understood. However, it has been shown to modulate the activity of voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor. These targets are involved in the regulation of neuronal excitability and neurotransmitter release, making 4-[(3-Chlorophenyl)carbamoylamino]benzamide a potential therapeutic agent for neurological disorders.

Biochemical And Physiological Effects

4-[(3-Chlorophenyl)carbamoylamino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter involved in pain signaling, and to increase the release of GABA, an inhibitory neurotransmitter. 4-[(3-Chlorophenyl)carbamoylamino]benzamide has also been shown to reduce the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

Advantages And Limitations For Lab Experiments

One advantage of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is that it is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-[(3-Chlorophenyl)carbamoylamino]benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more specific and effective drugs. Another direction is to investigate its potential as a treatment for neurological disorders, such as neuropathic pain, anxiety, and depression. Additionally, 4-[(3-Chlorophenyl)carbamoylamino]benzamide could be used as a tool to study the physiology of voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor.

Synthesis Methods

The synthesis of 4-[(3-Chlorophenyl)carbamoylamino]benzamide involves the reaction of 4-aminobenzamide with 3-chlorophenyl isocyanate in the presence of a catalyst. The resulting product is purified through column chromatography to obtain pure 4-[(3-Chlorophenyl)carbamoylamino]benzamide. The synthesis of 4-[(3-Chlorophenyl)carbamoylamino]benzamide is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

4-[(3-Chlorophenyl)carbamoylamino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against several targets, including voltage-gated sodium channels, TRPC5 channels, and the sigma-1 receptor. 4-[(3-Chlorophenyl)carbamoylamino]benzamide has also been investigated as a potential treatment for neuropathic pain, anxiety, and depression.

properties

CAS RN

302549-68-4

Product Name

4-[(3-Chlorophenyl)carbamoylamino]benzamide

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

4-[(3-chlorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C14H12ClN3O2/c15-10-2-1-3-12(8-10)18-14(20)17-11-6-4-9(5-7-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20)

InChI Key

YOOYBCAMHOPOAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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